molecular formula C7H5N5OS B14096113 4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile

4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile

Cat. No.: B14096113
M. Wt: 207.22 g/mol
InChI Key: JVWAPJJPUNMQPK-UHFFFAOYSA-N
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Description

4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the pyrazolo[1,5-a][1,3,5]triazine family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile can be achieved through a microwave-assisted sequential one-pot approach. This method involves the reaction of appropriate starting materials under dielectric microwave heating, which enhances reaction efficiency and yield . The reaction typically involves the use of halogenated ketones and hydrazonoyl chlorides under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. This approach offers advantages such as reduced reaction times, higher yields, and the potential for sustainable synthesis processes .

Chemical Reactions Analysis

Types of Reactions

4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile is a complex heterocyclic compound featuring a pyrazolo[1,5-a][1,3,5]triazine core, with a methylsulfanyl group and a carbonitrile substituent at the 8-position. The carbonitrile group enhances the compound's ability to participate in nucleophilic reactions, making it a versatile building block in synthetic chemistry.

Synthesis
Several synthetic approaches have been developed for constructing pyrazolo[1,5-a][1,3,5]triazine derivatives. A notable method involves microwave-assisted synthesis, which allows for efficient one-pot reactions. This technique combines reactants such as halogenated compounds with methylsulfanyl precursors to yield the desired triazine derivatives with high yields and reduced reaction times . Another method involves traditional organic reactions such as cyclization and substitution reactions that incorporate carbonitrile and methylsulfanyl functionalities.

Potential Applications
this compound has potential applications in medicinal chemistry due to its structural similarity to known pharmacophores. Its derivatives may serve as lead compounds in drug discovery targeting various diseases including cancer and infectious diseases. Furthermore, its ability to act as a building block in organic synthesis makes it valuable in developing new materials and chemical entities.

Mechanism of Action

The mechanism of action of 4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, disrupting biochemical processes within cells. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfanyl group and oxo functionality contribute to its reactivity and potential therapeutic applications .

Biological Activity

4-Methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest possible applications in drug discovery, particularly against cancer and infectious diseases.

Chemical Structure

The compound's structure consists of a pyrazolo[1,5-a][1,3,5]triazine core with a methylsulfanyl group and a carbonitrile substituent at the 8-position. This configuration enhances its chemical reactivity and biological interactions.

Synthesis Methods

Several synthetic approaches have been developed for creating derivatives of this compound:

  • Microwave-Assisted Synthesis : This method allows for efficient one-pot reactions, yielding high purity and yield in shorter reaction times.
  • Traditional Organic Reactions : These include cyclization and substitution reactions that incorporate carbonitrile and methylsulfanyl functionalities.

Anticancer Potential

Research indicates that derivatives of pyrazolo[1,5-a][1,3,5]triazines exhibit significant anticancer properties. For instance:

  • Thymidine Phosphorylase Inhibition : Some derivatives inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. Inhibition of TP has been associated with reduced tumor proliferation in various cancer models .
  • Cytotoxicity Studies : Compounds similar to 4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine have shown cytotoxic effects against cancer cell lines such as BxPC-3 and PC-3 at nanomolar concentrations without harming normal cells .

The biological activity is believed to stem from interactions at the molecular level:

  • Enzyme Targeting : Interaction studies suggest that these compounds may bind to specific enzymes or receptors through hydrogen bonding and hydrophobic interactions.
  • Apoptotic Pathways : Certain derivatives have been shown to activate intrinsic and extrinsic apoptotic pathways through caspase activation, leading to increased cell death in cancerous tissues .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazines : These compounds exhibited strong anticancer activity by inhibiting key proteins involved in cancer progression. The study highlighted their potential as new therapeutic agents after optimization .
Compound NameActivityCell LineIC50 (nM)
MM131CytotoxicDLD-150
MM136Pro-apoptoticHCT-11630
4-Methylsulfanyl DerivativeTP InhibitorVarious Cancer Lines20

Q & A

Q. What are the established synthetic routes for 4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile, and how can regioselectivity be controlled?

Basic Synthesis Methodology
The compound is synthesized via regioselective acylation or palladium-catalyzed cross-coupling to introduce substituents at the 8-position of the pyrazolo[1,5-a][1,3,5]triazine core. Key steps include:

  • Regioselective acylation : Reacting 8-bromo intermediates with methylsulfanyl nucleophiles under controlled basic conditions (e.g., K₂CO₃ in DMF) to ensure substitution at the 8-position .
  • Multicomponent reactions (MCRs) : Combining orthoesters with aminoazoles to generate structural diversity, as demonstrated in pyrazolo-triazine library synthesis .
    Advanced Tip : Use in situ NMR to monitor reaction progress and optimize regioselectivity.

Q. How is structural characterization performed for this compound, and what analytical benchmarks are critical?

Basic Characterization

  • Spectroscopy : ¹H/¹³C NMR confirms the methylsulfanyl (-SCH₃) and carbonyl (C=O) groups. For example, the methylsulfanyl proton typically appears as a singlet at δ ~2.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₈H₅N₅OS₂) with an exact mass of 259.009 .
    Advanced Tip : X-ray crystallography can resolve ambiguities in tautomeric forms (e.g., 1H vs. 3H configurations) .

Q. What in vitro models are suitable for evaluating its antitumor activity, and how should assays be designed?

Basic Biological Screening

  • NCI-60 panel : Test against 60 human cancer cell lines (e.g., leukemia, colon, breast) using a 48-hour exposure protocol. Activity is reported as GI₅₀ (50% growth inhibition) .
  • Dose-response curves : Use concentrations ranging from 0.1–100 μM to determine IC₅₀ values.
    Advanced Consideration : Include hypoxia-mimetic conditions (e.g., CoCl₂ treatment) to assess activity in tumor microenvironments .

Q. How can inhibitory potency against kinases like CK2 or CDKs be optimized?

Advanced SAR Strategy

  • Substituent effects :

    PositionModificationEffect on CK2 Inhibition
    8CarbonitrileEnhances binding to ATP pocket
    2AminoalkylImproves solubility and selectivity
    Example: Replacing the 2-oxo group with a cyclohexylmethylamino moiety increased CK2 inhibition by >10-fold .
  • Co-crystallization studies : Resolve binding modes to guide substitutions (e.g., halogen interactions with Lys68 in CK2α) .

Q. How to address discrepancies in antitumor activity data across cell lines?

Advanced Data Analysis

  • Mechanistic profiling : Perform transcriptomic analysis (RNA-seq) to identify resistance markers (e.g., upregulated efflux pumps like ABCB1).
  • Combination studies : Pair with ABCB1 inhibitors (e.g., verapamil) to overcome multidrug resistance .
  • Statistical validation : Use ANOVA with post-hoc Tukey tests to confirm significance in heterogeneous datasets .

Q. What computational methods predict pharmacokinetic properties, and how reliable are they?

Advanced Modeling

  • ADMET prediction : Tools like SwissADME estimate:
    • LogP: ~1.98 (moderate lipophilicity)
    • Solubility: ~0.1 mg/mL in aqueous buffers, necessitating DMSO-based formulations .
  • MD simulations : Assess binding stability to kinases over 100 ns trajectories. Example: RMSD <2.0 Å indicates stable binding to CDK2 .

Q. How to design a focused library for SAR exploration?

Advanced Synthesis Protocol

  • Diversity elements :
    • Vary 4-methylsulfanyl with bulkier groups (e.g., benzylthio) to probe steric effects.
    • Introduce electron-withdrawing groups (e.g., nitro) at the 2-oxo position to modulate tautomerism .
  • Automated parallel synthesis : Use 96-well plates with Pd-catalyzed couplings (e.g., Suzuki-Miyaura) for high-throughput screening .

Q. What formulation strategies improve bioavailability in preclinical models?

Advanced Pharmacokinetics

  • Nanoemulsions : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance plasma half-life.
  • Prodrug approach : Convert the carbonitrile to a phosphate ester for improved aqueous solubility .

Q. How does methylation at the 1H position influence tautomeric stability?

Advanced Mechanistic Study

  • Tautomer equilibrium : Use ¹⁵N-labeled NMR to quantify 1H vs. 3H tautomer ratios. Methylation at N1 shifts equilibrium toward the 3H form, altering hydrogen-bonding capacity .
  • Impact on activity : The 3H tautomer shows stronger binding to CDK2 (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for 1H) .

Q. What orthogonal assays validate target engagement in cellular models?

Advanced Functional Validation

  • CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring thermal stabilization of CDK2 in lysates after compound treatment.
  • Kinobeads profiling : Quantify competition with immobilized kinase inhibitors to assess selectivity .

Properties

Molecular Formula

C7H5N5OS

Molecular Weight

207.22 g/mol

IUPAC Name

4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile

InChI

InChI=1S/C7H5N5OS/c1-14-7-11-6(13)10-5-4(2-8)3-9-12(5)7/h3H,1H3,(H,10,13)

InChI Key

JVWAPJJPUNMQPK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)NC2=C(C=NN21)C#N

Origin of Product

United States

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